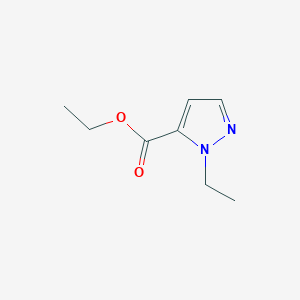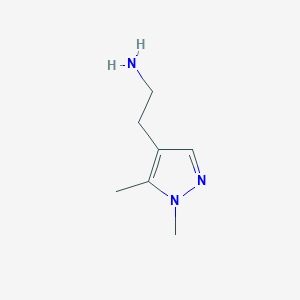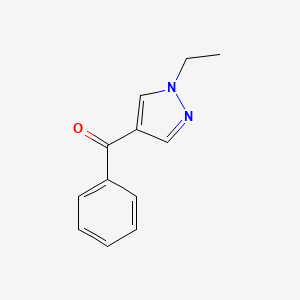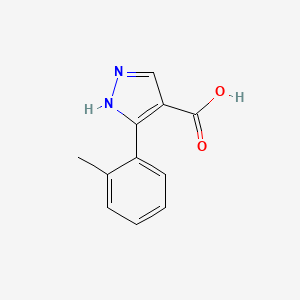
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as MTZ, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and mechanism of action make it a valuable tool for researchers in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of certain enzymes and receptors, including protein kinases and G protein-coupled receptors, which are involved in various cellular processes such as proliferation, apoptosis, and neurotransmitter release. Additionally, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to modulate the activity of ion channels and transporters, which play important roles in neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation, potentially through the modulation of various signaling pathways and transcription factors. In neuronal cells, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to enhance synaptic plasticity and improve cognitive function, potentially through the modulation of ion channels and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages as a tool for scientific research, including its unique structure and mechanism of action, its ability to modulate various signaling pathways and cellular processes, and its potential applications in various research areas. However, there are also limitations to the use of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, including the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, the identification of its molecular targets and signaling pathways, and the exploration of its potential applications in various research areas. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, and to determine its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its effects on neuronal function and synaptic plasticity, and has shown promise as a tool for studying the mechanisms of learning and memory. In drug discovery, 3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been used as a scaffold for the development of novel drugs with improved pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-10-4-2-3-8-6(9)5-12-7(8)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCONLNBZZYDHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)



![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)




![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)


![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)
![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)